![molecular formula C19H17N3 B2594410 8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1031967-64-2](/img/structure/B2594410.png)

8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Several synthetic routes exist for the preparation of pyrazoloquinolines. Traditional methods include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, and Conrad-Limpach reactions. These classical protocols yield the quinoline scaffold, which can then be further modified to introduce the desired substituents. Additionally, modern approaches, such as transition metal-catalyzed reactions, microwave-assisted synthesis, and green reaction protocols, have been explored .

Molecular Structure Analysis

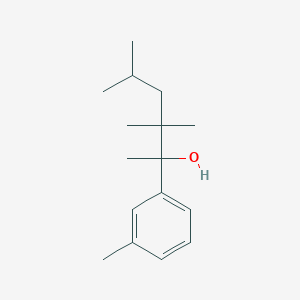

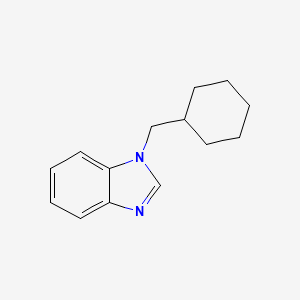

The molecular formula of 8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is C₁₉H₁₆N₂. Its structure consists of a fused pyrazole and quinoline ring system. The ethyl group at position 8 and the methylphenyl group at position 3 contribute to its overall shape and reactivity. The nitrogen atoms in the pyrazole ring can participate in both electrophilic and nucleophilic reactions .

Chemical Reactions Analysis

The compound’s reactivity depends on its functional groups. It can undergo electrophilic aromatic substitution, nucleophilic addition, and cyclization reactions. For instance, the pyrazole nitrogen can act as a nucleophile in imino-Diels-Alder reactions, leading to the formation of quinoline derivatives . Additionally, the ethyl group can participate in various transformations, such as oxidation, amination, and halogenation .

Wissenschaftliche Forschungsanwendungen

- Quinazoline derivatives, including our compound of interest, have shown promise as anti-cancer agents. Researchers have explored their potential in inhibiting cancer cell growth, metastasis, and angiogenesis .

- These compounds modulate inflammatory mediators and cytokines, potentially reducing tissue damage and inflammation .

- Researchers have explored their potential as novel antibiotics, especially in the context of drug-resistant bacteria .

- These molecules may act on pain receptors or modulate pain pathways, providing relief from pain and discomfort .

- They may interfere with viral replication or entry, making them relevant in the fight against viral infections .

Anti-Cancer Properties

Anti-Inflammatory Effects

Anti-Bacterial Activity

Analgesic Potential

Anti-Viral Applications

Other Fields of Investigation

Eigenschaften

IUPAC Name |

8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3/c1-3-13-6-9-17-15(10-13)19-16(11-20-17)18(21-22-19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXLFVVCSWWLHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2594329.png)

![1H-Indol-2-yl-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2594334.png)

![N-(2-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2594335.png)

![5-[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2594338.png)

![2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2594340.png)

![5-(Ethylamino)-2-[4-(morpholin-4-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2594341.png)

![5-[3-(3,5-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2594342.png)

![[5-(Morpholinomethyl)isoxazol-3-yl]methylamine](/img/structure/B2594346.png)